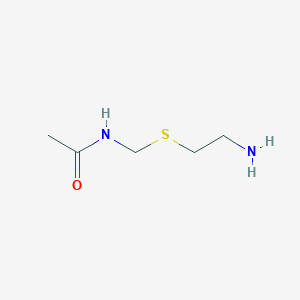

N-(((2-Aminoethyl)thio)methyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethylsulfanylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2OS/c1-5(8)7-4-9-3-2-6/h2-4,6H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOUTOCASYCMPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717354 | |

| Record name | N-{[(2-Aminoethyl)sulfanyl]methyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95501-85-2 | |

| Record name | N-{[(2-Aminoethyl)sulfanyl]methyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Significance of Amide and Thioether Functionalities

The academic and industrial importance of molecules containing amide and thioether functionalities is well-established. These groups are integral to a vast array of chemical and biological processes.

Amide Functionality: The amide bond is a cornerstone of organic chemistry and biochemistry, most notably as the linkage in peptides and proteins. nih.gov Its unique resonance structure imparts significant stability and planarity. nih.gov Amides are prevalent in pharmaceuticals, natural products, and polymers. pulsus.com The hydrogen bonding capabilities of the amide group, acting as both a hydrogen bond donor (N-H) and acceptor (C=O), are crucial for defining the three-dimensional structures of complex molecules and mediating molecular interactions. nih.gov The synthesis of amides is a fundamental transformation in organic chemistry, with ongoing research focused on developing more efficient and environmentally benign methods. pulsus.com

Thioether Functionality: Thioethers, characterized by a C-S-C linkage, are also significant in various chemical contexts. The sulfur atom in a thioether is a soft nucleophile and can be oxidized to form sulfoxides and sulfones, thereby offering a route to a variety of other functional groups. Thioethers are found in biologically important molecules, such as the amino acid methionine, and are used in the synthesis of pharmaceuticals and materials. In coordination chemistry, thioether moieties act as ligands for various metal ions.

Contextualization Within Amide Thioether Hybrid Structures

The combination of both amide and thioether functionalities within a single molecule, such as N-(((2-Aminoethyl)thio)methyl)acetamide, creates a hybrid structure with the potential for unique properties and applications. Research into molecules containing both these groups often explores their synergistic effects. For instance, the presence of a thioether can modulate the electronic properties and reactivity of a nearby amide group, and vice versa.

The development of synthetic methods to create amide-thioether compounds is an active area of research. These methods often involve the reaction of molecules containing a thiol with an appropriate electrophile that also bears an amide group, or the coupling of an amine with a carboxylic acid that has a thioether moiety. The synthesis of carboxamide ligands containing thioether donor sites has been a subject of study, highlighting the interest in these structures for applications in coordination chemistry and catalysis. researchgate.net

Overview of Research Trajectories for N 2 Aminoethyl Thio Methyl Acetamide

Amide Bond Formation Strategies for Acetamide (B32628) Derivatives

The formation of the acetamide group in this compound is a critical step that can be achieved through several reliable synthetic routes. These methods primarily involve the creation of an amide bond between an amino-containing precursor and an acetylating agent.

Nucleophilic Acyl Substitution Pathways Utilizing Aminoethyl Moieties

Nucleophilic acyl substitution is a fundamental reaction in organic chemistry for the synthesis of carboxylic acid derivatives, including amides. libretexts.orgfuturelearn.comvanderbilt.edu In the context of synthesizing acetamide derivatives, this pathway involves the reaction of an aminoethyl moiety, which acts as the nucleophile, with an acyl compound. vanderbilt.edu The general mechanism proceeds through the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group and resulting in the formation of the amide. vanderbilt.edu

The reactivity of the acyl compound is a key factor in this reaction. Acid halides are the most reactive towards nucleophilic acyl substitution, followed by anhydrides, esters, and amides. byjus.com Carboxylate ions are generally unreactive as they lack a suitable leaving group. byjus.com The reactivity of the acyl derivative is inversely related to the basicity of the leaving group; stronger conjugate acids of the leaving group lead to higher reactivity. byjus.com For instance, acyl chlorides are highly reactive due to the excellent leaving group ability of the chloride ion. vanderbilt.edu

In the synthesis of this compound, a precursor containing a primary aminoethyl group would attack an activated acetyl group. The lone pair of electrons on the nitrogen atom of the amine initiates the nucleophilic attack on the carbonyl carbon of the acetylating agent. futurelearn.com To enhance the electrophilicity of the carbonyl carbon and facilitate the reaction, the acetylating agent is often an acyl chloride or an acid anhydride (B1165640). vanderbilt.edu

Condensation Reactions with Acetylating Agents

Condensation reactions are another major strategy for forming amide bonds, where two molecules combine to form a larger molecule with the elimination of a smaller molecule, typically water. youtube.comlibretexts.org In the synthesis of acetamide derivatives, this involves the reaction of an amine with a carboxylic acid (acetic acid or a derivative) in the presence of a condensing agent. highfine.com

The direct reaction between a carboxylic acid and an amine to form an amide is often slow at room temperature. libretexts.org Therefore, condensing agents are employed to activate the carboxylic acid. highfine.com Common condensing agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), as well as onium salt-based reagents like HATU and HBTU. highfine.com

The mechanism with a carbodiimide (B86325) condensing agent involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate, leading to the formation of the amide and a urea (B33335) byproduct. highfine.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can prevent side reactions and racemization in chiral compounds. highfine.com

For example, the synthesis of N-methylacetamide can be achieved by reacting acetic acid with methylamine. google.com This process typically involves an initial amination step followed by the removal of water to drive the reaction to completion. google.com Similarly, in the synthesis of this compound, a precursor containing the 2-aminoethylthio moiety would be reacted with acetic acid in the presence of a suitable condensing agent to form the desired acetamide.

Table 1: Comparison of Amide Bond Formation Strategies

| Strategy | Reagents | Key Features | Considerations |

| Nucleophilic Acyl Substitution | Aminoethyl moiety + Acyl halide/anhydride | High reactivity of acyl halides/anhydrides. vanderbilt.edubyjus.com | Often requires careful handling of reactive acylating agents. |

| Condensation Reaction | Aminoethyl moiety + Acetic acid + Condensing agent (e.g., DCC, EDCI) | Milder reaction conditions compared to using acyl halides. highfine.com Avoids the generation of acidic byproducts. | The choice of condensing agent and additives is crucial to avoid side reactions. highfine.com |

Thioether Linkage Construction

The thioether (sulfide) linkage is a key structural feature of this compound. Its construction can be achieved through various methods, primarily involving the reaction of a thiol precursor with an appropriate electrophile.

Incorporation of Thiol Precursors

The synthesis of thioethers often begins with a thiol (R-SH) as a key precursor. jmaterenvironsci.com Thiols are sulfur analogs of alcohols and are known for their nucleophilicity, especially when deprotonated to form a thiolate anion (R-S⁻). researchgate.net This high nucleophilicity allows them to readily participate in reactions to form carbon-sulfur bonds. researchgate.net

Several methods exist for the preparation of thiols themselves. A common laboratory method involves the S-alkylation of thiourea (B124793) with an alkyl halide to form an isothiouronium salt, which is then hydrolyzed to the thiol. wikipedia.org This two-step, one-pot process is particularly effective for preparing primary thiols. wikipedia.org Another route is the reaction of organolithium or Grignard reagents with elemental sulfur, followed by hydrolysis. wikipedia.org

In the context of synthesizing this compound, a bifunctional precursor containing a thiol group and an amino group, such as cysteamine (B1669678) (2-aminoethanethiol), is a logical starting point. The thiol group of cysteamine can then be subjected to alkylation to form the desired thioether linkage. The presence of the amino group necessitates the use of protecting group strategies to prevent unwanted side reactions, which will be discussed in a later section.

Alkylation of Thiol Groups

The alkylation of thiols is the most common and direct method for the synthesis of thioethers. jmaterenvironsci.com This reaction typically involves the treatment of a thiol with an alkylating agent, such as an alkyl halide, in the presence of a base. jmaterenvironsci.com The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then displaces the halide from the alkylating agent in a nucleophilic substitution reaction (SN2). researchgate.net

A variety of bases and reaction conditions can be employed for thiol alkylation. Strong bases like sodium hydroxide (B78521) or potassium carbonate are often used. jmaterenvironsci.com Green chemistry approaches have explored the use of milder bases like triethylamine (B128534) in water, or even base-free dehydrative alkylation of thiols with alcohols using alkyl halides as catalysts. jmaterenvironsci.comrsc.org The choice of solvent can also influence the reaction, with polar aprotic solvents like DMF or acetonitrile (B52724) being common.

For the synthesis of this compound, the thiol group of a suitable precursor would be alkylated with a methylating agent that also contains the acetamide functionality or a precursor to it. For instance, a protected form of 2-aminoethanethiol could be reacted with a haloacetamide derivative. The reactivity of the alkylating agent is an important consideration, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides.

Table 2: Common Thiol Alkylation Methods

| Method | Reagents | Conditions | Advantages |

| Classical Alkylation | Thiol, Alkyl Halide, Strong Base (e.g., NaOH, K₂CO₃) | Reflux conditions jmaterenvironsci.com | High yields, widely applicable. jmaterenvironsci.com |

| Green Alkylation | Thiol, Alkyl Halide, Mild Base (e.g., Et₃N) | Water as solvent, room temperature jmaterenvironsci.com | Environmentally friendly, simple workup. jmaterenvironsci.com |

| Dehydrative Alkylation | Thiol, Alcohol, Alkyl Halide (catalyst) | Base-free | Green method, tolerates a wide range of substrates. rsc.org |

Protecting Group Chemistry in the Synthesis of this compound and Derivatives

In the synthesis of multifunctional molecules like this compound, which contains both an amino and a thioether group, the use of protecting groups is often essential. researchgate.net Protecting groups are temporary modifications of a functional group to prevent it from reacting while chemical transformations are carried out elsewhere in the molecule. researchgate.net After the desired reaction, the protecting group is removed to reveal the original functional group. researchgate.net

For the synthesis of this compound, both the amino and thiol groups of a precursor like cysteamine may need to be protected. The choice of protecting groups is critical and should be orthogonal, meaning that one can be removed selectively without affecting the other.

Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). researchgate.net The Boc group is acid-labile, while the Fmoc group is base-labile. researchgate.net For thiols, common protecting groups include the trityl (Trt) group, which is acid-labile, and various silyl (B83357) ethers. nih.gov

A potential synthetic strategy for this compound could involve:

Protecting the amino group of cysteamine with a Boc group.

Alkylation of the free thiol group.

Deprotection of the Boc group under acidic conditions.

Acetylation of the newly freed amino group.

Table 3: Common Protecting Groups in Organic Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) google.com |

| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) researchgate.net |

| Thiol | Trityl | Trt | Acidic (e.g., TFA) nih.gov |

| Alcohol/Thiol | tert-Butyldimethylsilyl | TBDMS/TBS | Fluoride ion (e.g., TBAF) utsouthwestern.edu |

Optimization of Reaction Conditions and Yields in Acetamide Synthesis

A common method for N-acetylation involves the use of acetic anhydride. Research into the acetylation of various amines and thiols has demonstrated that these reactions can often be performed under solvent-free conditions, which presents a greener and more efficient alternative to traditional solvent-based methods. mdpi.comorientjchem.org For instance, the acetylation of a range of amines and thiols with acetic anhydride has been shown to proceed effectively at room temperature without the need for a solvent, affording the corresponding acetamides and thioacetates in high yields. mdpi.com

The choice of solvent can, however, play a crucial role in the reaction outcome, particularly when a catalyst is employed. In a study on nickel-nanoparticle catalyzed acetylation of amines and thiols, it was observed that the reaction proceeded most rapidly in acetonitrile compared to other solvents like dichloromethane, chloroform, and tetrahydrofuran (B95107). researchgate.net This highlights the importance of solvent screening in the optimization process. The use of unconventional acetylating agents, such as acetonitrile in continuous-flow systems, has also been explored as a safer alternative to more hazardous reagents like acetyl chloride and acetic anhydride. nih.gov

The following table summarizes the findings from various studies on the N-acetylation of amines, providing insights into the optimization of reaction conditions for the synthesis of acetamides, which are directly applicable to the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for N-Acetylation of Amines

| Entry | Substrate | Acetylating Agent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Benzylamine | Acetic Anhydride | None | Solvent-free | Room Temp. | 5 min | 98 | mdpi.com |

| 2 | Aniline | Acetic Anhydride | None | Solvent-free | Room Temp. | 2 min | 96 | mdpi.com |

| 3 | Benzylamine | Acetic Anhydride | Ni-nanoparticles | Acetonitrile | Room Temp. | 1.5 h | 94 | researchgate.net |

| 4 | Benzylamine | Acetic Anhydride | Ni-nanoparticles | Dichloromethane | Room Temp. | 3 h | 85 | researchgate.net |

| 5 | Benzylamine | Acetic Anhydride | Ni-nanoparticles | Tetrahydrofuran | Room Temp. | 12 h | 40 | researchgate.net |

| 6 | Aniline | Acetonitrile | Alumina | Flow (200°C) | 27 min (residence) | - | >99 (conversion) | nih.gov |

| 7 | p-Nitroaniline | Acetic Anhydride | None | Solvent-free | Not specified | 8 min | 91 | orientjchem.org |

These findings underscore that for the synthesis of this compound, a solvent-free approach with acetic anhydride at room temperature could be a highly efficient initial strategy. Should catalytic activation be necessary, the choice of solvent, with acetonitrile being a promising candidate, would be a critical parameter to optimize.

Stereoselective Synthesis Approaches for Chiral Analogs

The development of stereoselective methods for the synthesis of chiral analogs of this compound is of significant importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. wikipedia.org Asymmetric synthesis aims to produce a specific stereoisomer in excess over others. wikipedia.org Key strategies in this endeavor include the use of chiral catalysts, chiral auxiliaries, and biocatalysis. wikipedia.orgrsc.org

For the synthesis of chiral thioether-containing compounds, the catalytic asymmetric conjugate addition of thiols to α,β-unsaturated carbonyl compounds or imines represents a powerful approach. nih.govorganic-chemistry.org Chiral organocatalysts, such as bifunctional cinchona alkaloid-derived thioureas, have proven to be highly effective in promoting the enantioselective sulfa-Michael addition of alkyl thiols to α,β-unsaturated N-acylated oxazolidin-2-ones. nih.gov This methodology provides access to chiral building blocks that can be further elaborated to the desired chiral acetamide analogs. The choice of the chiral catalyst is critical in determining the enantiomeric excess (e.e.) of the product.

Another potent strategy involves the use of chiral Brønsted acids, such as BINOL-derived phosphoric acids, to catalyze the addition of thiols to N-acyl imines. organic-chemistry.org This method has been successfully employed to generate chiral N,S-acetals with excellent yields and high enantioselectivities. The catalyst's structure, particularly the substituents on the BINOL backbone, significantly influences the stereochemical outcome of the reaction.

The data presented in the following table is based on a study of the enantioselective conjugate addition of thiols to α,β-unsaturated N-acylated oxazolidin-2-ones, catalyzed by various chiral thiourea-based organocatalysts. This serves as a representative model for the development of stereoselective routes to chiral analogs of this compound.

Table 2: Enantioselective Synthesis of a Chiral Thioether Adduct using Different Chiral Organocatalysts

| Entry | Michael Acceptor | Thiol | Catalyst | Solvent | Temperature (°C) | Yield (%) | e.e. (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | N-Crotonoyloxazolidinone | Benzyl mercaptan | Catalyst A | Toluene | -20 | 95 | 90 | nih.gov |

| 2 | N-Crotonoyloxazolidinone | Benzyl mercaptan | Catalyst B | Toluene | -20 | 92 | 85 | nih.gov |

| 3 | N-Crotonoyloxazolidinone | Benzyl mercaptan | Catalyst C | Toluene | -20 | 96 | 93 | nih.gov |

| 4 | N-Crotonoyloxazolidinone | Benzyl mercaptan | Catalyst C | CH2Cl2 | -20 | 90 | 88 | nih.gov |

| 5 | N-Crotonoyloxazolidinone | Thiophenol | Catalyst C | Toluene | -20 | 98 | 95 | nih.gov |

| 6 | N-Cinnamoyloxazolidinone | Benzyl mercaptan | Catalyst C | Toluene | -20 | 97 | 96 | nih.gov |

*Catalysts A, B, and C represent different cinchona alkaloid-derived thiourea catalysts as described in the reference.

These results clearly demonstrate that the catalyst structure and the solvent have a profound impact on both the yield and the enantioselectivity of the reaction. Such principles are directly applicable to the design of synthetic routes for producing enantiomerically enriched analogs of this compound.

Reactions of the Amide Moiety

The acetamide group, a common feature in many organic molecules, is susceptible to both hydrolytic and reductive transformations.

The hydrolysis of the acetamide group in this compound results in the cleavage of the amide C-N bond to yield acetic acid and the corresponding primary amine, S-((2-aminoethyl)thio)methanamine. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, hydroxide acts as the nucleophile, attacking the carbonyl carbon directly.

A notable mechanistic feature in molecules containing both sulfur and amide functionalities is the potential for neighboring group participation. For instance, studies on the hydrolysis of sulfur mustards have demonstrated that the sulfur atom can act as an internal nucleophile, forming a cyclic episulfonium intermediate that significantly accelerates the rate of hydrolysis. organic-chemistry.org Similarly, investigations into N-acetyl-β-mercaptoethylamine show that it can undergo an intramolecular N-S acyl shift, potentially leading to the formation of a thiazoline (B8809763) ring structure under certain pH conditions. wikipedia.org While specific kinetic data for this compound is not extensively documented, it is plausible that the thioether sulfur could participate in the hydrolysis of the nearby acetamide group, influencing the reaction rate and mechanism compared to a simple alkyl acetamide.

The reduction of an amide is a fundamental transformation in organic synthesis that can lead to either an amine or, less commonly, an alcohol. chem-station.comorganic-chemistry.org The acetamide group in this compound can be reduced to the corresponding N-(2-((ethylthio)methyl)amino)ethylamine, effectively converting the carbonyl group (C=O) into a methylene (B1212753) group (CH₂).

Commonly employed reagents for this transformation are powerful metal hydrides, with lithium aluminum hydride (LiAlH₄) being the most prevalent. researchgate.net The reaction typically proceeds in an anhydrous ethereal solvent such as tetrahydrofuran (THF). Alternative reducing agents include sodium borohydride (B1222165) in mixed solvents, although it is generally less reactive towards amides. researchgate.net

Catalytic hydrogenation can also achieve amide reduction, but it often demands harsh conditions, such as high pressures (above 197 atm) and temperatures (exceeding 200 °C), with catalysts like copper chromite. chem-station.com More modern methods utilize hydrosilanes in the presence of transition metal catalysts (e.g., iron or iridium complexes), which can offer greater chemoselectivity and milder reaction conditions. chemrxiv.orglehigh.edu Depending on the chosen catalyst and conditions, it is sometimes possible to achieve selective reduction of the amide in the presence of other reducible functional groups. organic-chemistry.org

| Reagent(s) | Typical Conditions | Product | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, reflux | Amine | chem-station.comresearchgate.net |

| Sodium Borohydride (NaBH₄) / Methanol | Mixed THF/MeOH solvent | Amine | chem-station.com |

| Catalytic Hydrogenation (e.g., Copper Chromite) | High pressure (>197 atm), high temperature (>200 °C) | Amine | chem-station.com |

| Hydrosilanes (e.g., PMHS) / Iron Catalyst | Ambient or elevated temperature | Amine | chemrxiv.org |

| SmI₂ / Amine / H₂O | Mild conditions | Alcohol (C-N cleavage) | organic-chemistry.org |

Transformations of the Thioether Linkage

The thioether (sulfide) linkage is a key structural element, characterized by its susceptibility to oxidation and its potential for cleavage under specific reductive or electrophilic conditions.

The sulfur atom in the thioether linkage of this compound can be readily oxidized. This oxidation typically occurs in two stages: first to a sulfoxide (B87167), and upon further oxidation, to a sulfone. The choice of oxidant and the stoichiometry are crucial for controlling the outcome.

Selective oxidation to the sulfoxide can be achieved using one equivalent of a mild oxidizing agent. Hydrogen peroxide is a common, environmentally benign choice, often used in solvents like glacial acetic acid, which can facilitate high yields of sulfoxides without over-oxidation to the sulfone. thieme-connect.de Other reagents that can effect this selective transformation include sodium periodate (B1199274) (NaIO₄) and meta-chloroperoxybenzoic acid (m-CPBA) under controlled temperature conditions.

To achieve complete oxidation to the sulfone, stronger oxidizing conditions or an excess of the oxidant are required. Reagents such as potassium permanganate (B83412) (KMnO₄), or an excess of hydrogen peroxide, often with a catalyst like niobium carbide, will readily convert the thioether directly to the corresponding sulfone. nih.gov The resulting sulfoxide and sulfone derivatives have significantly different chemical and physical properties, including increased polarity and water solubility, due to the presence of the polar S=O and SO₂ groups.

| Oxidizing Agent | Typical Product | Comments | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂, 1 equiv) | Sulfoxide | "Green" oxidant; can be highly selective. | thieme-connect.de |

| meta-Chloroperoxybenzoic acid (m-CPBA, 1 equiv) | Sulfoxide | Effective at low temperatures. | acs.org |

| Sodium Periodate (NaIO₄) | Sulfoxide | Mild and selective. | |

| Hydrogen Peroxide (H₂O₂, excess) / Catalyst (e.g., Niobium Carbide) | Sulfone | Stronger conditions lead to the sulfone. | nih.gov |

| Potassium Permanganate (KMnO₄) | Sulfone | Powerful, non-selective oxidant. | |

| Selectfluor | Sulfoxide or Sulfone | Efficient oxidation using H₂O as the oxygen source. | acs.org |

Cleavage of the carbon-sulfur bonds in the thioether linkage is a more challenging transformation that typically requires specific and potent reagents.

One of the most common methods for C-S bond cleavage is reductive desulfurization using Raney Nickel. masterorganicchemistry.comorganicreactions.org This reagent, a fine-grained nickel-aluminum alloy, contains adsorbed hydrogen and effectively cleaves the C-S bonds, replacing them with C-H bonds. chem-station.commasterorganicchemistry.com This process is generally irreversible and results in the complete removal of the sulfur atom from the molecule.

Acid-catalyzed cleavage of thioethers is also possible, analogous to ether cleavage, but often requires harsh conditions. wikipedia.org Strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) can protonate the sulfur atom, making it a better leaving group and facilitating nucleophilic attack by the halide ion via an Sₙ2 or Sₙ1 mechanism, depending on the stability of the resulting carbocation. wikipedia.orgmasterorganicchemistry.com

More recently, metal-free methods have been developed using electrophilic halogenating agents. For example, N-bromosuccinimide (NBS) can mediate the selective cleavage of C(sp³)–S bonds by forming a bromosulfonium intermediate, which then undergoes further reaction. organic-chemistry.orgacs.org

| Reagent/Method | Mechanism Type | Typical Product(s) | Reference |

|---|---|---|---|

| Raney Nickel (Ni(H)) | Reductive Desulfurization | Alkanes (C-H replaces C-S) | chem-station.commasterorganicchemistry.comorganicreactions.org |

| Strong Acid (e.g., HI, HBr) | Acid-Catalyzed Nucleophilic Substitution | Alkyl Halide + Thiol | wikipedia.orgmasterorganicchemistry.com |

| N-Bromosuccinimide (NBS) | Electrophilic Cleavage | Alkyl Bromide + Disulfide byproducts | organic-chemistry.orgacs.org |

| Electroreduction | Reductive (Radical Intermediates) | Alkanes (C-H replaces C-S) | chemrxiv.org |

Reactivity of the Primary Amino Group

The primary amino group (–NH₂) is a potent nucleophile and a weak base. Its reactivity is central to many potential derivatizations of this compound.

Common reactions involving the primary amine include:

Acylation: The amine can readily react with acylating agents such as acyl chlorides or acid anhydrides to form a new, more substituted amide. This reaction is often performed in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Alkylation: The amine can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control, leading to mixtures of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salt). Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for mono-alkylation.

Reaction with Carbonyls: The primary amine can react with aldehydes and ketones to form imines (Schiff bases) through a reversible condensation reaction.

In the context of this compound, the nucleophilicity of the primary amine must be considered relative to the other functional groups. While the thioether sulfur is also nucleophilic, the primary amine is generally more reactive towards hard electrophiles like acyl chlorides. The amide nitrogen, in contrast, is non-nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group.

Nucleophilic Substitution Reactions

This compound possesses two potent nucleophilic centers: the primary amino group and the sulfur atom of the thioether linkage. The lone pair of electrons on the nitrogen and sulfur atoms allows them to attack electrophilic species, initiating nucleophilic substitution reactions.

The primary amine can readily participate in N-alkylation or N-acylation reactions when treated with appropriate electrophiles such as alkyl halides or acyl chlorides. The thioether sulfur, being a soft nucleophile, exhibits a strong affinity for soft electrophiles. For instance, it can react with alkyl halides in S-alkylation reactions to form sulfonium (B1226848) salts.

While direct experimental data on the nucleophilic substitution reactions of this compound is not extensively documented in the literature, its reactivity can be inferred from related compounds. For example, the reactivity of N-aryl 2-chloroacetamides has been studied, demonstrating the susceptibility of the C-Cl bond to nucleophilic attack by various nucleophiles, including amines and thiols. researchgate.netresearchgate.net In a reverse scenario, the thiol group of a molecule like this compound would be expected to readily displace a halide from a haloacetamide in an S_N2-type reaction. researchgate.net The relative nucleophilicity of the amino and thioether groups can be influenced by reaction conditions such as the solvent and the nature of the electrophile.

Table 1: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophilic Center | Electrophile Example | Product Type |

| Primary Amine (NH₂) | Alkyl Halide (R-X) | Secondary Amine |

| Primary Amine (NH₂) | Acyl Chloride (RCOCl) | Diamide |

| Thioether Sulfur (S) | Alkyl Halide (R-X) | Sulfonium Salt |

Condensation Reactions, Including Schiff Base Formation

The primary amino group of this compound is a key participant in condensation reactions, most notably in the formation of imines, commonly known as Schiff bases. wikipedia.orgnih.gov This reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. nih.govyoutube.com

The general mechanism for Schiff base formation is acid- or base-catalyzed. youtube.com In an acidic medium, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon and facilitating the attack by the amine. The resulting carbinolamine intermediate then undergoes acid-catalyzed dehydration.

The formation of Schiff bases from this compound would introduce new structural motifs and potential for further reactivity. These imine derivatives can be used as ligands in coordination chemistry or as intermediates in the synthesis of more complex molecules. wikipedia.org The reversibility of Schiff base formation also allows for their use in dynamic combinatorial chemistry. nih.gov

Table 2: Examples of Condensation Reactions for Primary Amines

| Reactant 1 | Reactant 2 | Product | Catalyst |

| Primary Amine | Aldehyde | Schiff Base (Aldimine) | Acid or Base |

| Primary Amine | Ketone | Schiff Base (Ketimine) | Acid or Base |

Cyclization Reactions Leading to Heterocyclic Compounds

The presence of multiple reactive functional groups within this compound provides the opportunity for intramolecular reactions, leading to the formation of various heterocyclic compounds. These cyclization reactions are often driven by the formation of stable five- or six-membered rings.

For instance, under appropriate conditions, the amino group could potentially react with the acetyl carbonyl group, or a derivative thereof, to form a cyclic amide or related heterocycle. A more plausible cyclization pathway involves the reaction of both the amine and thioether functionalities with a suitable difunctional electrophile. For example, reaction with a β-dicarbonyl compound could lead to the formation of a diazepine (B8756704) or thiazepine ring system.

Furthermore, studies on related molecules have shown that 2-(alkylamino)acetamides can undergo cyclization to form morpholin-2-ones. researchgate.net This suggests a potential pathway for this compound to form a substituted thiomorpholinone derivative through an intramolecular condensation, likely involving the amide and the thioether-linked methylene group if it were appropriately functionalized. The reaction of thioacetamides with N-substituted maleimides to yield complex heterocyclic structures like epithiopyrrolo[3,4-c]pyridines also points towards the potential for the thioether and amide moieties of the target molecule to participate in cascade reactions leading to novel heterocyclic systems. mdpi.com

Supramolecular Interactions and Assembly Propensities

The functional groups of this compound are capable of engaging in a variety of non-covalent interactions, which can dictate its aggregation behavior and the formation of ordered supramolecular structures. The most significant of these are hydrogen bonds.

The primary amine and the secondary amide groups both contain N-H protons that can act as hydrogen bond donors. The oxygen atom of the amide carbonyl and the nitrogen atom of the amine can serve as hydrogen bond acceptors. The thioether sulfur, with its lone pairs of electrons, can also act as a weak hydrogen bond acceptor.

Studies on analogous molecules, such as N-acetyl-L-cysteine, which possesses both an amide and a thiol group, have demonstrated the formation of intermolecular N-H···S and S-H···O hydrogen bonds. researchgate.netnih.gov In the case of this compound, similar N-H···S interactions involving the amide proton and the thioether sulfur are conceivable. Additionally, N-H···O hydrogen bonds between the amide groups of adjacent molecules are highly probable, leading to the formation of one-dimensional chains or more complex two- or three-dimensional networks. The presence of multiple hydrogen bonding sites suggests a propensity for self-assembly into well-defined supramolecular architectures. nih.gov

Table 3: Potential Hydrogen Bonding Interactions in this compound

| Hydrogen Bond Donor | Hydrogen Bond Acceptor |

| Amide N-H | Amide C=O |

| Amine N-H | Amide C=O |

| Amide N-H | Thioether S |

| Amine N-H | Thioether S |

| Amide N-H | Amine N |

Iv. Spectroscopic and Advanced Analytical Characterization Techniques for N 2 Aminoethyl Thio Methyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of N-(((2-Aminoethyl)thio)methyl)acetamide by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal correspond to the electronic environment, neighboring protons, and the number of protons in a given set, respectively. Based on the structure of this compound, a characteristic spectrum is predicted. The protons of the terminal amino (-NH₂) and the secondary amide (-NH-) groups are exchangeable and may appear as broad signals, with their chemical shifts being highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| CH₃ CO- | 1.9 - 2.1 | Singlet (s) | 3H |

| -S-CH₂ -CH₂-NH₂ | 2.6 - 2.8 | Triplet (t) | 2H |

| -S-CH₂-CH₂ -NH₂ | 2.8 - 3.0 | Triplet (t) | 2H |

| -NH-CH₂ -S- | 4.4 - 4.6 | Doublet (d) or Triplet (t) | 2H |

| -NH₂ | 1.5 - 3.0 | Broad Singlet (br s) | 2H |

| -CO-NH - | 7.5 - 8.5 | Broad Singlet (br s) or Triplet (t) | 1H |

Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C H₃- | 22 - 25 |

| -S-C H₂- | 32 - 36 |

| -C H₂-NH₂ | 40 - 44 |

| -NH-C H₂-S- | 45 - 50 |

| -C =O | 170 - 173 |

Note: Predicted values are based on standard chemical shift ranges. Solvent choice may influence the exact peak positions.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its amide, amine, thioether, and alkyl functionalities.

Key expected vibrational modes include the N-H stretching of both the primary amine and the secondary amide, the strong C=O stretching of the amide (Amide I band), and the N-H bending of the amide (Amide II band).

Table 3: Predicted Major IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine (-NH₂) | 3400 - 3300 | Medium, Two bands |

| N-H Stretch | Secondary Amide (-NH-) | ~3300 | Medium, Broad |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2960 - 2850 | Medium to Strong |

| C=O Stretch (Amide I) | Amide (-CONH-) | 1680 - 1640 | Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium |

| N-H Bend (Amide II) | Amide (-CONH-) | 1570 - 1550 | Strong |

| C-S Stretch | Thioether (-S-) | 800 - 600 | Weak to Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₁₂N₂OS), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. The calculated monoisotopic mass is 148.0670 Da.

In techniques like electron ionization (EI-MS), the molecule undergoes fragmentation, producing a unique pattern of fragment ions that can be used for structural confirmation. Predicted fragmentation pathways include alpha-cleavage adjacent to the nitrogen and sulfur atoms and cleavage of the amide group.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Proposed Fragment Ion |

| 148 | [M]⁺• (Molecular Ion) |

| 105 | [M - CH₃CO]⁺ |

| 90 | [CH₃CONHCH₂S]⁺ |

| 75 | [CH₂SCH₂CH₂NH₂]⁺ |

| 44 | [CH₂CH₂NH₂]⁺ |

| 43 | [CH₃CO]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline form. nih.gov To conduct this analysis, a high-quality single crystal of this compound must first be grown. nih.gov

This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to calculate an electron density map of the molecule. nih.gov From this map, the exact positions of all atoms can be determined, yielding precise measurements of bond lengths, bond angles, and torsional angles. Furthermore, the analysis reveals the packing arrangement of molecules within the crystal lattice and identifies key intermolecular forces, such as hydrogen bonds. In the case of this compound, significant hydrogen bonding would be expected between the N-H groups of the amide and primary amine (donors) and the amide carbonyl oxygen and amine nitrogen (acceptors), which would govern the supramolecular architecture of the solid state.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the purity assessment and separation of this compound from reaction mixtures and for the quantification of impurities. The choice of a specific chromatographic method depends on the physicochemical properties of the compound, including its polarity, volatility, and potential for chirality. While specific chromatographic studies on this compound are not extensively documented in publicly available literature, appropriate methodologies can be inferred from the analysis of structurally related compounds containing amine, thioether, and acetamide (B32628) functionalities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the purity determination of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most probable mode of separation, utilizing a non-polar stationary phase and a polar mobile phase. The presence of a basic amino group in the molecule necessitates careful method development to achieve good peak shape and resolution.

Stationary Phase: C18 or C8 columns are common choices for the separation of polar compounds. The selection of the stationary phase will depend on the desired retention and selectivity.

Mobile Phase: A mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, is typically used. To ensure good peak symmetry for the amine-containing analyte, acidic modifiers like formic acid or trifluoroacetic acid are often added to the mobile phase to suppress the ionization of silanol groups on the silica-based stationary phase and to protonate the analyte.

Detection: UV detection would be suitable if the compound possesses a chromophore. If not, or for universal detection of impurities, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. Mass spectrometric (MS) detection provides the highest sensitivity and specificity, allowing for the identification of unknown impurities.

Illustrative RP-HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or MS |

| Injection Volume | 10 µL |

Should this compound be chiral, chiral HPLC would be necessary to separate the enantiomers. This is typically achieved using a chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., cellulose or amylose).

Gas Chromatography (GC)

Gas chromatography is generally suitable for volatile and thermally stable compounds. The direct analysis of this compound by GC may be challenging due to its polarity and the presence of primary amine and amide groups, which can lead to poor peak shape and thermal degradation in the injector.

To overcome these issues, derivatization of the amine and amide groups is a common strategy. nih.govnih.gov Derivatizing agents such as silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride) can be used to increase the volatility and thermal stability of the analyte.

Column: A polar capillary column, such as one with a polyethylene glycol (WAX) or a modified polysiloxane stationary phase, would be appropriate for separating the derivatized analyte from potential impurities.

Injection: A split/splitless injector is commonly used. To avoid thermal degradation of any underivatized compound, a cool-on-column inlet might be considered. nih.govacs.org

Detection: A Flame Ionization Detector (FID) offers general-purpose detection, while a Nitrogen-Phosphorus Detector (NPD) would provide higher selectivity and sensitivity for this nitrogen-containing compound. Mass spectrometry (GC-MS) is invaluable for definitive peak identification. nih.govresearchgate.net

Hypothetical GC Method Parameters (after derivatization):

| Parameter | Condition |

| Column | DB-WAX, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 240 °C at 10 °C/min, hold for 5 min |

| Detector | FID or NPD |

| Detector Temperature | 280 °C |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative assessment of purity and for monitoring the progress of reactions. wikipedia.orgnih.govamrita.edu

Stationary Phase: Silica gel plates are the standard choice for separating polar compounds.

Mobile Phase: A mixture of a polar organic solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically used. The addition of a small amount of a basic modifier like ammonia or triethylamine (B128534) can improve the spot shape of amine-containing compounds.

Visualization: As this compound is likely colorless, visualization can be achieved by staining with reagents such as ninhydrin, which reacts with the primary amine to produce a colored spot, or by using plates with a fluorescent indicator that allows for visualization under UV light. amrita.edu

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful technique that combines the advantages of both gas and liquid chromatography. It is particularly well-suited for the separation of polar and chiral compounds. nih.govproquest.comchromatographytoday.comresearchgate.netteledynelabs.com SFC often provides faster separations and uses less organic solvent compared to HPLC, making it a "greener" alternative.

For the analysis of this compound, a packed column SFC system would be employed.

Mobile Phase: Supercritical carbon dioxide is the primary mobile phase, often modified with a polar organic solvent such as methanol to increase the elution strength for polar analytes. Additives like amines or acids may also be used to improve peak shape.

Stationary Phase: A variety of stationary phases, including those used in HPLC, can be utilized in SFC.

V. Theoretical and Computational Studies on N 2 Aminoethyl Thio Methyl Acetamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide insights into the distribution of electrons and the nature of chemical bonds.

Frontier orbital analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

For a molecule like N-(((2-Aminoethyl)thio)methyl)acetamide, the HOMO is likely to be localized on the sulfur and nitrogen atoms due to the presence of lone pairs of electrons. The LUMO is expected to be centered around the carbonyl group (C=O) of the acetamide (B32628) moiety, which is a common feature in amides. The specific energy values would require dedicated quantum chemical calculations.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | > 0 | Typically associated with the π* orbital of the C=O bond. |

| HOMO | < 0 | Likely associated with lone pairs on sulfur and the amino nitrogen. |

| HOMO-LUMO Gap | - | A smaller gap indicates higher reactivity. |

Note: The values in this table are illustrative and would need to be determined by specific calculations.

Electrostatic potential (ESP) maps illustrate the charge distribution within a molecule. These maps are valuable for predicting how a molecule will interact with other molecules, particularly in biological systems.

In this compound, the ESP map would be expected to show negative potential (red color) around the oxygen atom of the carbonyl group and the nitrogen of the amino group, indicating regions that are susceptible to electrophilic attack. Positive potential (blue color) would likely be found around the hydrogen atoms attached to the nitrogen atoms, indicating their acidic nature.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like this compound, with several rotatable single bonds, there are numerous possible conformations.

Computational methods can be used to identify stable conformers and the energy barriers between them. For the related molecule N-methylacetamide, studies have identified different stable conformers resulting from the rotation of the methyl groups. A similar analysis for this compound would involve exploring the rotation around the C-S, S-C, C-N, and C-C bonds to map out the potential energy surface and identify the most stable, low-energy conformations.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. These simulations are powerful tools for understanding how a molecule like this compound would behave in a solution, such as water, and how it interacts with its environment.

MD simulations of N-methylacetamide in water have been used to study the dynamics of hydrogen bonding between the amide and water molecules. Similar simulations for this compound would reveal the dynamics of its hydration shell and the stability of intermolecular hydrogen bonds involving its amino and acetamide groups.

Structure-Reactivity Relationship (SRR) Studies

Structure-reactivity relationship (SRR) studies aim to connect the chemical structure of a molecule with its reactivity. Computational methods can be used to calculate various descriptors that quantify aspects of a molecule's structure and electronics. These descriptors can then be correlated with experimentally observed reactivity.

For this compound, quantum chemical descriptors such as the energies of the frontier molecular orbitals, atomic charges, and the electrostatic potential can be used to predict its reactivity. For instance, the regions of negative electrostatic potential would be predicted to be the sites of reaction with electrophiles.

Development of Predictive Computational Models for Chemical Behavior

The data generated from the theoretical and computational studies described above can be used to develop predictive models for the chemical behavior of this compound and related molecules. These models can take the form of quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models.

By establishing a correlation between calculated molecular descriptors and observed properties, these models can be used to predict the behavior of new, untested compounds. This approach is widely used in drug discovery and materials science to screen large libraries of virtual compounds and prioritize them for synthesis and experimental testing.

Vi. Applications of N 2 Aminoethyl Thio Methyl Acetamide in Organic Synthesis and Materials Science Research

Role as a Key Intermediate in Organic Synthesis

The reactivity of the amine, thioether, and amide moieties in N-(((2-Aminoethyl)thio)methyl)acetamide renders it a significant building block for constructing more complex chemical structures.

The structural framework of this compound is well-suited for the synthesis of novel heterocyclic compounds. Chloroacetamide derivatives, which are structurally related, have been demonstrated to be versatile precursors for a variety of heterocyclic systems. For instance, the reaction of N-(4-acetylphenyl)-2-chloroacetamide with reagents like 2-mercaptobenzothiazole (B37678) can initiate a sequence of reactions to form complex benzothiazole (B30560) derivatives. purdue.edu Subsequent reactions with phenylhydrazine (B124118) or thiosemicarbazide (B42300) can lead to the formation of pyrazole (B372694) and thiazolin-4-one rings, respectively. purdue.edu

Similarly, the thioether and amine groups in this compound can be utilized in cyclization reactions. The thioether component can react with various functional groups to form sulfur-containing heterocycles, while the primary amine is a key nucleophile for constructing nitrogen-containing rings. Research has shown that related acetamide (B32628) thioethers are key intermediates in the synthesis of a range of novel heterocyclic systems, including imidazo[2,1-b] nih.govnih.govyoutube.comthiadiazole derivatives. nih.gov The synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide through an N-acylation reaction further illustrates the utility of the acetamide linkage in building heterocyclic molecules. nih.gov

Beyond heterocycles, the functional groups of this compound allow it to serve as a fundamental component in the assembly of larger, more complex molecular architectures. Acetamide-based structures are recognized as important organic synthesis intermediates for pharmaceuticals. google.com For example, N-methylacetamide, a simpler related compound, is used as a solvent and an intermediate in the synthesis of antibiotics like cephalosporin. google.com

The synthesis of thioethers is a fundamental process in organic chemistry, often promoted by amide solvents, highlighting the synergy between these functional groups. acs.org The ability to form carbon-sulfur bonds is critical for building complex molecules, and thioether compounds are key precursors for generating carbon-centered radicals, which can then be used in further synthetic transformations. researchgate.net The presence of both a nucleophilic amine and a thioether linkage within the same molecule allows for sequential or one-pot reactions to build elaborate structures, making it a valuable, multifunctional building block.

Utility as a Ligand in Coordination Chemistry

The nitrogen and sulfur atoms in this compound are excellent donor atoms for coordinating with metal ions, making the compound a useful ligand in coordination chemistry.

The ability of acetamide-based ligands to form stable complexes with a variety of transition metals is well-documented. A Schiff base ligand derived from N-(2-aminoethyl)acetamide, MeCONHCH₂CH₂N=CHPy, has been shown to form complexes with several transition metals, including Platinum(II), Palladium(II), Copper(II), and Mercury(II). nih.gov Similarly, another related acetamide derivative, N-(2-oxo-1,2-Dihydropyrimidin-4-ylcarbamothioyl) Acetamide (DPA), forms complexes with a wide range of divalent metal ions such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). researchgate.nettaylorandfrancis.com Research on N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide has also demonstrated its capability to form metal chelates with Cu(II), Ni(II), Zn(II), Co(II), Fe(II), and Mn(II). researchgate.net These examples underscore the capacity of the acetamide functional group, in concert with other donor atoms, to coordinate effectively with transition metals.

Examples of Transition Metal Complexes with Acetamide-Based Ligands

| Ligand | Metal Ion(s) | Resulting Complex Formula (Example) | Reference(s) |

| MeCONHCH₂CH₂N=CHPy (L) | Pt(II), Pd(II), Cu(II), Hg(II) | [Pt(L)Cl₂], [Cu(L)Cl₂] | nih.gov |

| N-(2-oxo-1,2- Dihydropyrimidin-4- ylcarbamothioyl) Acetamide (DPA) | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | [M(DPA)₂Cl₂] | researchgate.nettaylorandfrancis.com |

| N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide (8HQSPA) | Cu(II), Ni(II), Zn(II), Co(II), Fe(II), Mn(II) | Not specified | researchgate.net |

The presence of multiple donor sites (the amine nitrogen, thioether sulfur, and amide oxygen/nitrogen) allows this compound to act as a chelating agent, binding to a metal ion at multiple points to form a stable, ring-like complex. The specific coordination mode depends on the metal ion and reaction conditions.

For complexes formed with the ligand N-(2-oxo-1,2-Dihydropyrimidin-4-ylcarbamothioyl) Acetamide, an octahedral geometry is proposed. researchgate.nettaylorandfrancis.com In contrast, studies of copper complexes with the chelating agent N(1)-(2-aminoethyl)-N(2)-(pyridin-2-ylmethyl)ethane-1,2-diamine suggest a square planar geometry at physiological pH. researchgate.net The thioether sulfur atom is a soft donor, making it particularly effective for coordinating with soft metal ions like Mercury(II), while the harder nitrogen and oxygen donors can coordinate with a broader range of metals. google.com The crystal structures of complexes like [Pt(L)Cl₂] and [Cu(L)Cl₂] confirm the direct coordination of the acetamide-derived ligand to the metal center, illustrating how these molecules arrange themselves to satisfy the geometric preferences of the central metal ion. nih.gov

Functional Component in Advanced Materials Research

The combination of reactive functional groups makes this compound a promising candidate for incorporation into advanced materials. Organo-sulfur compounds have widespread applications in materials science. researchgate.net The thioether and amine groups, in particular, serve as versatile handles for polymerization and surface modification.

A key area of application is in "click" chemistry, specifically the thiol-ene reaction , which is a highly efficient method for creating polymers and functionalizing surfaces. nih.gov This reaction involves the addition of a thiol group across a carbon-carbon double bond (an 'ene'). researchgate.net this compound, with its protected thiol group (the thioether), can be readily modified to participate in such reactions. This chemistry has been used to prepare porous polymer monoliths for chromatography nih.gov, create robust polymer networks with tailored properties researchgate.net, and synthesize functional polymer nanoparticles. researchgate.net

Furthermore, the presence of both amine and thiol-related functionalities is advantageous for creating hybrid materials. For instance, the chemistry of amine-thiol molecular precursors is being explored for the fabrication of semiconducting materials. purdue.edu The thioether component also contributes to desirable material properties, such as the high refractive indices seen in certain poly(arylene thioether)s. acs.org The amine group can independently participate in other polymerization processes, such as reactions with epoxides or isocyanates, allowing for the creation of multifunctional materials. youtube.com This dual reactivity makes the molecule a versatile component for designing materials with specific chemical, electronic, or optical properties.

Based on a thorough review of scientific literature, there is no available research data linking the chemical compound This compound (CAS No. 95501-85-2) to the specific applications outlined in the request. No studies were found detailing its use in supramolecular systems, the fabrication of perovskite materials, or the design of chemical probes for molecular interaction studies.

Consequently, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the provided outline.

It is worth noting that a related compound, N-(2-Aminoethyl)acetamide (CAS No. 1001-53-2), does have published research in one of the specified areas:

Role in Fabrication of Perovskite Materials: Studies show that N-(2-Aminoethyl)acetamide can be used as an additive in the fabrication of formamidinium-lead triiodide (FAPbI₃) perovskite films. Research indicates that the formation of chemical and hydrogen bonds between N-(2-Aminoethyl)acetamide and the perovskite helps to reduce the potential barrier during the phase-transition process. This passivates film defects and leads to a high-quality, phase-pure α-FAPbI₃ perovskite, which is beneficial for creating efficient self-powered photodetectors. aksci.com

Without any research findings for "this compound" in the requested fields, no content can be produced for the specified article structure.

Vii. Future Directions and Emerging Research Avenues for N 2 Aminoethyl Thio Methyl Acetamide

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable methods for the synthesis of N-(((2-Aminoethyl)thio)methyl)acetamide and its analogues is a primary area of future research. While classical methods for the formation of thioethers and amides are well-established, contemporary organic synthesis seeks more sophisticated and greener approaches.

Future synthetic explorations could include:

One-Pot and Multicomponent Reactions: Designing a one-pot synthesis from simple, commercially available starting materials would represent a significant advancement. Multicomponent reactions (MCRs) that form multiple bonds in a single operation are highly desirable for their efficiency and atom economy. chemistryforsustainability.org For instance, a reaction involving cysteamine (B1669678), formaldehyde, and acetonitrile (B52724) could be investigated as a direct route to the core structure.

Thiol-Ene Click Chemistry: The "thiol-ene" reaction, a cornerstone of click chemistry, offers a highly efficient and orthogonal method for the formation of C-S bonds. youtube.com A potential strategy could involve the reaction of a suitable vinyl-containing acetamide (B32628) with a protected aminoethanethiol, followed by deprotection. This method is known for its high yields and tolerance of a wide range of functional groups.

Electrochemical Synthesis: Electrochemical methods for C-S bond formation are gaining traction as a green alternative to traditional catalysis. researchgate.netchemrxiv.org An electrochemical approach could potentially involve the coupling of a thiol precursor with an appropriate electrophile, minimizing the need for chemical oxidants or reductants. researchgate.net

Flow Chemistry: Continuous flow synthesis could offer enhanced control over reaction parameters, leading to improved yields and safety, particularly for reactions that are exothermic or involve unstable intermediates.

Table 1: Potential Novel Synthetic Strategies for this compound

| Methodology | Potential Reactants | Key Advantages |

| One-Pot Synthesis | Cysteamine, Formaldehyde, Acetonitrile | High atom economy, reduced waste, operational simplicity. |

| Thiol-Ene Click Chemistry | Vinyl acetamide, protected aminoethanethiol | High efficiency, orthogonality, mild reaction conditions. youtube.com |

| Electrochemical Synthesis | Thiol precursor, suitable electrophile | Green alternative, avoids chemical oxidants/reductants. researchgate.netchemrxiv.org |

| Flow Chemistry | Optimized reactants from batch synthesis | Enhanced control, improved safety and scalability. |

Advanced Mechanistic Insights into its Reactivity Profile

A thorough understanding of the reactivity of this compound is crucial for its application. The interplay between the primary amine, thioether, and acetamide groups could lead to unique chemical behaviors.

Future research in this area will likely focus on:

Oxidation of the Thioether: The thioether moiety is susceptible to oxidation to form the corresponding sulfoxide (B87167) and sulfone. nih.govnih.gov Mechanistic studies, both experimental and computational, will be essential to understand the selectivity of this oxidation in the presence of the other functional groups. nih.govrsc.orgresearchgate.net The oxidation state of the sulfur atom can significantly impact the molecule's polarity and its ability to engage in noncovalent interactions. nih.gov

Neighboring Group Participation: The primary amine and the acetamide group are in positions where they could participate in intramolecular reactions. For example, the amide could influence the rate and outcome of thioether oxidation. ed.ac.uk Computational studies using Density Functional Theory (DFT) could provide valuable insights into potential intramolecular cyclizations or rearrangements. researchgate.netnih.gov

Reactivity of the Amine and Amide: The primary amine is a key site for further functionalization, such as acylation, alkylation, or participation in the formation of Schiff bases. The reactivity of the amide bond, while generally stable, can be influenced by the neighboring thioether and amine groups. libretexts.org

Table 2: Key Reactive Sites and Potential Transformations

| Functional Group | Potential Reaction | Significance |

| Thioether | Oxidation to sulfoxide/sulfone | Alters polarity and coordinating properties. nih.govnih.govnih.gov |

| Primary Amine | Acylation, Alkylation, Imine formation | Allows for further derivatization and polymer linkage. |

| Acetamide | Hydrolysis, Neighboring group participation | Can influence stability and reactivity of the molecule. ed.ac.uklibretexts.org |

Innovative Applications in Synthetic and Materials Chemistry

The trifunctional nature of this compound makes it a promising candidate for a range of applications in both synthetic and materials chemistry.

Emerging applications could include:

Polymer Science: The molecule can be used as a monomer or a chain-transfer agent in polymerization reactions. The primary amine allows for its incorporation into polyamides or polyimides, while the thioether can provide specific functionalities to the polymer backbone. acs.orgresearchgate.net Polymers containing thioether linkages are known for their high refractive indices and potential as self-healing materials. nih.gov

Coordination Chemistry: The amine and thioether groups can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or other coordination complexes. rsc.org Such complexes could have applications in catalysis, sensing, or gas storage.

Supramolecular Chemistry: The ability of the molecule to participate in hydrogen bonding (via the amine and amide) and coordination (via the thioether and amine) makes it an interesting building block for the construction of complex supramolecular architectures.

Precursor for Heterocyclic Synthesis: The compound could serve as a precursor for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry. nih.gov

Integration with Green Chemistry Principles and Sustainable Synthesis

Future research on this compound should be guided by the principles of green chemistry to ensure that its synthesis and applications are environmentally benign. mdpi.comrsc.orgrsc.org

Key aspects of green chemistry to be integrated include:

Atom Economy: The development of synthetic routes with high atom economy, such as addition reactions and MCRs, will be a priority. chemistryforsustainability.org

Use of Renewable Feedstocks: Investigating the synthesis of the molecule or its precursors from renewable resources would enhance its sustainability. The use of elemental sulfur, a plentiful byproduct of the petroleum industry, is a key aspect of this. rsc.org

Benign Solvents and Reagents: The use of safer solvents, such as water or bio-derived solvents, and the avoidance of hazardous reagents are central to green synthesis. mdpi.com

Catalysis: The use of catalytic methods, including biocatalysis, organocatalysis, and photocatalysis, can lead to more efficient and selective transformations under milder conditions. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(((2-Aminoethyl)thio)methyl)acetamide, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-aminoethanethiol and chloroacetamide derivatives under basic conditions (e.g., NaOH or K2CO3). To maximize yields:

- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates.

- Monitor reaction progress via TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, 220 nm detection).

- Purify via column chromatography (silica gel, gradient elution with MeOH/CH2Cl2) or recrystallization from ethanol .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Prepare buffer solutions (pH 3–9) and incubate the compound at 25°C, 40°C, and 60°C.

- Analyze degradation products using LC-MS (electrospray ionization) to identify hydrolysis byproducts (e.g., free thiol or acetamide fragments).

- Use <sup>1</sup>H NMR (D2O or DMSO-d6) to monitor structural integrity over time. Stability is typically highest at neutral pH and ≤25°C .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural identity?

- Methodological Answer :

- Elemental Analysis : Confirm C, H, N, S composition (theoretical values: C 41.6%, H 7.6%, N 18.1%, S 13.8%).

- FTIR : Identify key functional groups (e.g., νN-H ~3300 cm<sup>-1</sup>, νC=O ~1650 cm<sup>-1</sup>, νC-S ~700 cm<sup>-1</sup>).

- NMR : <sup>13</sup>C NMR should show peaks at δ 25–30 ppm (CH2-S), δ 170–175 ppm (C=O).

- Mass Spectrometry : ESI-MS (expected [M+H]<sup>+</sup> m/z 163.1) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in biological systems?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G* basis set) to map molecular electrostatic potential (MESP) surfaces, identifying nucleophilic/electrophilic sites.

- Analyze HOMO-LUMO gaps to predict redox activity (e.g., interaction with cytochrome P450 enzymes).

- Compare results with experimental data (e.g., UV-Vis spectra) to validate computational models .

Q. What experimental strategies can elucidate the compound’s mechanism of action in modulating cellular signaling pathways?

- Methodological Answer :

- Use Western blotting to assess phosphorylation states of kinases (e.g., MAPK, Akt) in treated vs. untreated cells.

- Conduct calcium flux assays (Fluo-4 AM dye) to evaluate intracellular Ca<sup>2+</sup> mobilization.

- Pair with gene silencing (siRNA targeting candidate receptors) to identify molecular targets .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

- Methodological Answer :

- Perform shake-flask solubility tests in biorelevant media (FaSSIF/FeSSIF) at 37°C.

- Use PAMPA assays to measure passive permeability (log Papp).

- Cross-reference with molecular dynamics simulations to correlate solubility with hydration-free energy and H-bonding capacity .

Q. What methods optimize the compound’s selectivity in enzyme inhibition assays?

- Methodological Answer :

- Screen against a panel of recombinant enzymes (e.g., proteases, dehydrogenases) using fluorescence-based activity assays .

- Apply structure-activity relationship (SAR) studies by synthesizing analogs with modified thioether or acetamide groups.

- Use crystallography (if crystals are obtainable) to resolve binding modes and guide selectivity enhancements .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in vitro?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.